N-cyclopropyl-4-(5-methoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide
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Overview
Description
N-cyclopropyl-4-(5-methoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide is a complex organic compound that features a benzothiazole ring fused with a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(5-methoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with carbon dioxide in the presence of diethylsilane and a catalyst such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) under high pressure.
Attachment of the Morpholine Ring: The morpholine ring can be introduced via a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the benzothiazole intermediate.
Cyclopropyl Group Introduction: The cyclopropyl group can be added through a cyclopropanation reaction, often using diazo compounds as the cyclopropanating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-(5-methoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated morpholine derivatives.
Scientific Research Applications
N-cyclopropyl-4-(5-methoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(5-methoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzothiazole ring is known to interact with various biological targets, including proteins and nucleic acids, which can lead to a range of biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds such as 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide.
Morpholine Derivatives: Compounds like N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide.
Uniqueness
N-cyclopropyl-4-(5-methoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide is unique due to the presence of both a benzothiazole ring and a morpholine ring in its structure. This combination imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H19N3O3S |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-cyclopropyl-4-(5-methoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide |
InChI |
InChI=1S/C16H19N3O3S/c1-21-11-4-5-14-12(8-11)18-16(23-14)19-6-7-22-13(9-19)15(20)17-10-2-3-10/h4-5,8,10,13H,2-3,6-7,9H2,1H3,(H,17,20) |
InChI Key |
PKFQVOCANHDRJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N3CCOC(C3)C(=O)NC4CC4 |
Origin of Product |
United States |
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